molecular formula C21H26N2O7 B12716675 Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- CAS No. 130919-40-3

Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-

Cat. No.: B12716675
CAS No.: 130919-40-3
M. Wt: 418.4 g/mol
InChI Key: IKQDBMDVVAYHMJ-UHFFFAOYSA-N
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Description

Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- is a complex organic compound that belongs to the class of furobenzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- typically involves multiple steps, including the formation of the furobenzopyran core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Psoralens: Known for their photoreactive properties and use in phototherapy.

    Coumarins: Widely studied for their anticoagulant and anti-inflammatory properties.

Uniqueness

Propanamide, 2-((4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)- stands out due to its unique combination of functional groups and potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

130919-40-3

Molecular Formula

C21H26N2O7

Molecular Weight

418.4 g/mol

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-7-methyl-5-oxofuro[3,2-g]chromen-9-yl]oxypropanamide

InChI

InChI=1S/C21H26N2O7/c1-10(2)23-8-13(24)9-28-17-14-5-6-27-18(14)20(30-12(4)21(22)26)19-16(17)15(25)7-11(3)29-19/h5-7,10,12-13,23-24H,8-9H2,1-4H3,(H2,22,26)

InChI Key

IKQDBMDVVAYHMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC(C)C(=O)N)OC=C3)OCC(CNC(C)C)O

Origin of Product

United States

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